molecular formula C4H6Cl2O2S B8571556 (3R,4S)-3,4-dichlorothiolane 1,1-dioxide CAS No. 3737-42-6

(3R,4S)-3,4-dichlorothiolane 1,1-dioxide

Cat. No.: B8571556
CAS No.: 3737-42-6
M. Wt: 189.06 g/mol
InChI Key: JCUQWSIALJCIEE-ZXZARUISSA-N
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Description

(3R,4S)-3,4-dichlorothiolane 1,1-dioxide, also known as 3,4-Dichlorosulfolane, is a chemical compound with the molecular formula C4H6Cl2O2S and a molecular weight of 189.06 g/mol . This compound is characterized by its two chlorine atoms and a sulfolane ring, making it a unique and interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichlorosulfolane typically involves the chlorination of sulfolane. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 3 and 4 positions of the sulfolane ring. The reaction conditions often include the use of chlorine gas and a suitable solvent, such as carbon tetrachloride, at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of 3,4-Dichlorosulfolane can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts may also be employed to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichlorosulfolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,4-Dichlorosulfolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dichlorosulfolane involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The specific pathways involved depend on the nature of the target and the conditions of the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dichlorosulfolane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of chlorine atoms enhances its reactivity and makes it a valuable intermediate in organic synthesis .

Properties

CAS No.

3737-42-6

Molecular Formula

C4H6Cl2O2S

Molecular Weight

189.06 g/mol

IUPAC Name

(3R,4S)-3,4-dichlorothiolane 1,1-dioxide

InChI

InChI=1S/C4H6Cl2O2S/c5-3-1-9(7,8)2-4(3)6/h3-4H,1-2H2/t3-,4+

InChI Key

JCUQWSIALJCIEE-ZXZARUISSA-N

Isomeric SMILES

C1[C@H]([C@H](CS1(=O)=O)Cl)Cl

Canonical SMILES

C1C(C(CS1(=O)=O)Cl)Cl

Origin of Product

United States

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